
Dimethyl (but-1-yn-1-yl)(3-oxopropyl)propanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl (but-1-yn-1-yl)(3-oxopropyl)propanedioate is an organic compound with the molecular formula C11H12O4. It is a derivative of malonic acid and contains both alkyne and ester functional groups. This compound is of interest in organic synthesis due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (but-1-yn-1-yl)(3-oxopropyl)propanedioate typically involves the alkylation of dimethyl malonate with propargyl bromide under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified by distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl (but-1-yn-1-yl)(3-oxopropyl)propanedioate undergoes various types of chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The alkyne group can participate in nucleophilic substitution reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) in the presence of a co-oxidant.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Organolithium reagents or Grignard reagents in anhydrous conditions.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of new carbon-carbon bonds, leading to various substituted derivatives.
Aplicaciones Científicas De Investigación
Dimethyl (but-1-yn-1-yl)(3-oxopropyl)propanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Dimethyl (but-1-yn-1-yl)(3-oxopropyl)propanedioate involves its reactivity towards various chemical reagents. The alkyne group can undergo cycloaddition reactions, while the ester groups can participate in hydrolysis and transesterification reactions. The compound’s reactivity is influenced by the electronic and steric effects of its functional groups.
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl malonate: A simpler ester derivative of malonic acid.
Propargyl bromide: An alkyne-containing compound used in similar synthetic applications.
Dimethyl acetylenedicarboxylate: Another alkyne-containing ester with similar reactivity.
Uniqueness
Dimethyl (but-1-yn-1-yl)(3-oxopropyl)propanedioate is unique due to its combination of alkyne and ester functional groups, which provide a versatile platform for various chemical transformations. Its structure allows for the formation of complex molecules through multiple reaction pathways, making it a valuable compound in synthetic chemistry.
Propiedades
Número CAS |
828913-54-8 |
|---|---|
Fórmula molecular |
C12H16O5 |
Peso molecular |
240.25 g/mol |
Nombre IUPAC |
dimethyl 2-but-1-ynyl-2-(3-oxopropyl)propanedioate |
InChI |
InChI=1S/C12H16O5/c1-4-5-7-12(8-6-9-13,10(14)16-2)11(15)17-3/h9H,4,6,8H2,1-3H3 |
Clave InChI |
LMOAEZYRCJRQMV-UHFFFAOYSA-N |
SMILES canónico |
CCC#CC(CCC=O)(C(=O)OC)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Oxaspiro[2.4]hept-5-en-4-one, 7-hydroxy-, (3S,7R)-](/img/structure/B12524733.png)
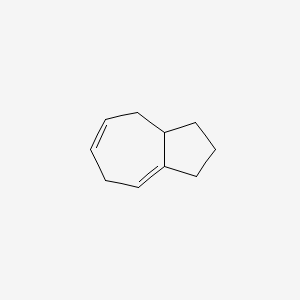
![Tributyl[(3R)-3-methoxyhex-1-en-1-yl]stannane](/img/structure/B12524755.png)
![2,3-Bis[(thiiran-2-yl)disulfanyl]-1,4-dithiane](/img/structure/B12524760.png)
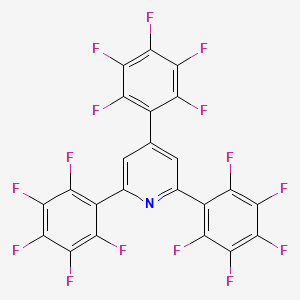
![2-(Benzo[d][1,3]dioxol-5-yloxy)pyridine](/img/structure/B12524769.png)
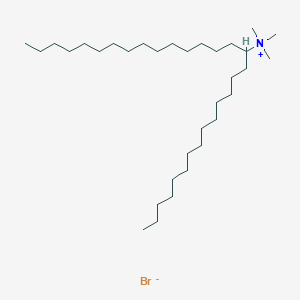
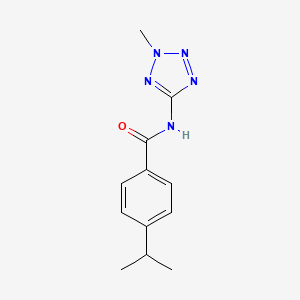
![Ethyl tetrahydro-3,5-methanopyrrolo[3,4-d][1,2]oxazole-3(2H)-carboxylate](/img/structure/B12524795.png)
![1H-Pyrrolo[2,3-b]pyridine, 4,5-dichloro-2-iodo-3-(5-pyrimidinyl)-](/img/structure/B12524798.png)
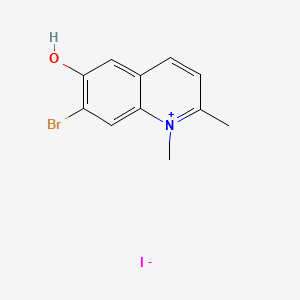
![1-Oxa-8-azaspiro[4.5]decane-2-acetic acid, 8-(phenylmethyl)-, methyl ester](/img/structure/B12524819.png)
![Methyl [(1R)-1-(4-fluorophenyl)-3-oxobutyl]carbamate](/img/structure/B12524824.png)

